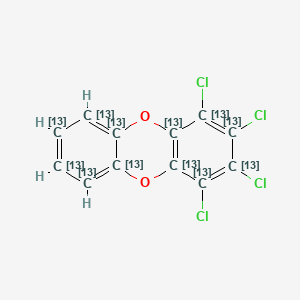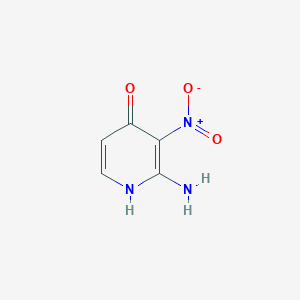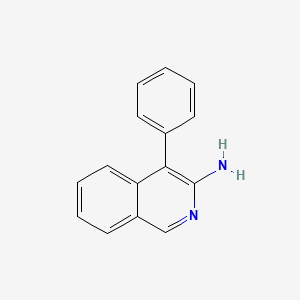
3-氨基-4-苯基异喹啉
描述
3-Amino-4-phenylisoquinoline is an organic compound containing an isoquinoline core structure. It is a derivative of quinoline, notable for its roles as antimalarial drugs .
Synthesis Analysis
Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 3-Amino-4-phenylisoquinoline is based on the isoquinoline core structure. Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline and its derivatives have been the subject of numerous studies reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids, including 3-Amino-4-phenylisoquinoline, can be influenced by various interactions like ion–ion, ion–solvent, and solute–solvent interactions . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用
Mercury Sensing
3-Phenyl-2-amino isoquinoline acts as a simple sensor for mercury. It requires a base/buffer for 1:1 stoichiometry binding with mercury ions, acting as a sacrificial base in the absence of it. This makes it useful in the detection and quantification of mercury in various settings (Wan et al., 2009).
Fluorescence Properties
The fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, related to 3-Amino-4-phenylisoquinoline, suggest their potential as molecular fluorescent probes. This could be particularly useful in biomedical imaging and molecular diagnostics (Motyka et al., 2011).
Synthesis of Quinoline Derivatives
3-Amino-4-phenylisoquinoline derivatives have been synthesized for various applications. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized and its reactivity studied. These derivatives have potential applications in pharmaceutical research, including antimicrobial activity (Elkholy & Morsy, 2006).
Nevirapine Analogue Synthesis
In pharmaceutical research, new methods for preparing 3-amino-2-chloropyridines, structurally similar to 3-Amino-4-phenylisoquinoline, have been developed for synthesizing analogues of reverse transcriptase inhibitors like Nevirapine. This is significant for antiviral drug development (Bakke & Říha, 2001).
Protecting-Group-Free Synthesis
The protecting-group-free synthesis approach for 1-Phenylisoquinolin-4-ols, related to 3-Amino-4-phenylisoquinoline, demonstrates its utility in organic synthesis, particularly in the development of pharmaceuticals (Chen et al., 2017).
Cytotoxic Activity Against Cancer Cells
Aminoisoquinoline-5,8-quinones bearing α-amino acids show cytotoxic activity against cancer cell lines. These compounds are of interest in cancer research, highlighting the potential of 3-Amino-4-phenylisoquinoline derivatives in oncology (Valderrama et al., 2016).
Topoisomerase I Inhibitors
4-Amino-2-phenylquinazolines, bioisosteres of 3-arylisoquinolinamines, have been designed as topoisomerase I inhibitors. This is crucial for cancer therapy, as these compounds intercalate into the DNA-topo I complex, affecting cancer cell proliferation (Le et al., 2011).
Antiviral Activity
Schiff bases of 3-amino-2-phenylquinazoline-4(3H)-ones exhibit antiviral activity against a variety of viruses. This underscores the role of 3-Amino-4-phenylisoquinoline derivatives in antiviral drug development (Kumar et al., 2010).
CDK4 Inhibitors
Derivatives of 3-Amino-4-phenylisoquinoline have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a crucial target in cancer therapy. This discovery represents a new class of potential antitumor agents (Tsou et al., 2009).
DNA Protection and Anticancer Activity
2,4-Dihydroxyquinoline derivatives, related to 3-Amino-4-phenylisoquinoline, show DNA protection, antimicrobial, and anticancer activities. These properties make them potential candidates for drug development (Şener et al., 2018).
Antimalarial Agents
4-Aminoquinolines synthesized via a copper-catalyzed reaction demonstrate potential as antimalarial agents. This highlights the importance of 3-Amino-4-phenylisoquinoline derivatives in the treatment of malaria (Oh et al., 2017).
Local Anesthetic Activity
Isoquinoline alkaloids, including 3-Amino-4-phenylisoquinoline derivatives, have shown significant local anesthetic activity. This indicates their potential use in developing new anesthetic agents (Azamatov et al., 2023).
Corrosion Inhibition
Quinoline derivatives, such as 3-Amino-4-phenylisoquinoline, have been studied for their corrosion inhibition properties, particularly against the corrosion of iron. This is significant in material science and engineering (Erdoğan et al., 2017).
Toxicological Effects on Sulfhydryl Enzymes
The toxicological effects of organoseleno-isoquinoline derivatives on sulfhydryl enzymes like δ-ALA‐D and Na+, K+‐ATPase have been investigated. This research is relevant in the study of enzyme inhibition and toxicology (Sampaio et al., 2017).
Peptidomimetic Drugs
1,2,3,4-Tetrahydroquinoline-2-carboxylate esters, structurally related to 3-Amino-4-phenylisoquinoline, are valuable in the design of peptidomimetic drugs, particularly in drug discovery for various diseases (Mbaezue et al., 2023).
Antimicrobial Activity
Schiff base supramolecular complexes containing derivatives of 3-Amino-4-phenylisoquinoline have shown promising antimicrobial activity against various bacterial and fungal species. This highlights their potential in antimicrobial therapy (El-Sonbati et al., 2016).
作用机制
安全和危害
未来方向
The future of compounds like 3-Amino-4-phenylisoquinoline lies in the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, the field of controlled drug delivery holds promise for the future, with developments in nano-drug delivery, smart and stimuli-responsive delivery, and intelligent biomaterials .
属性
IUPAC Name |
4-phenylisoquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-17-15/h1-10H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPLRTLLLDIYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611114 | |
| Record name | 4-Phenylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1167421-10-4 | |
| Record name | 4-Phenylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



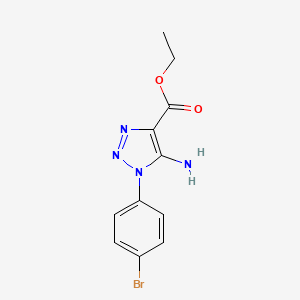
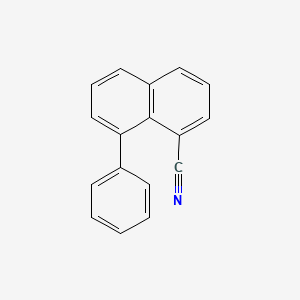

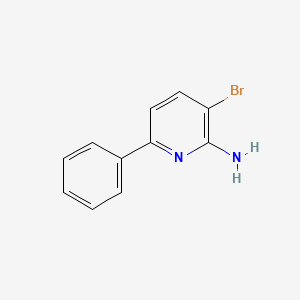

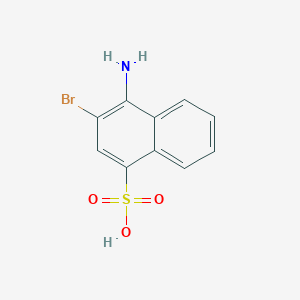
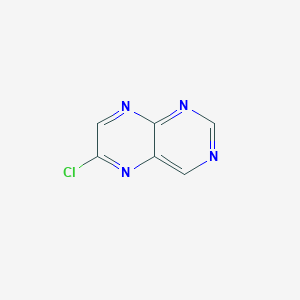
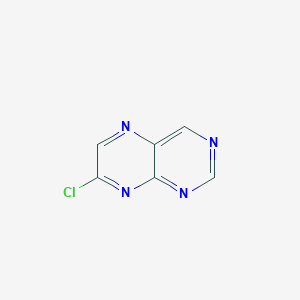
![1-{[3-(7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3064496.png)
![Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate](/img/structure/B3064501.png)
